N(3)-Methyl Group Sharply Increases 4-Nitro Group Lability Relative to Non-Methylated and N(1)-Monomethyl Analogs
In a systematic study of 4-nitroimidazo[4,5-c]pyridin-2-ones, Yutilov and Svertilova (1994) demonstrated that a methyl group at the N(3) position leads to a sharp, qualitative increase in the lability of the 4-nitro group, enabling its replacement by chlorine or bromine upon heating with the corresponding hydrohalic acid (HCl or HBr) [1]. The non-methylated parent compound (4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) and the N(1)-monomethyl analog exhibit markedly lower reactivity under identical conditions, and the isomeric 5-nitro derivatives do not react at all [1]. The target compound, bearing methyl groups at both N(1) and N(3), thus inherits the N(3)-methyl activation effect, positioning it as a uniquely reactive intermediate for 4-halo displacement chemistry within this scaffold family.
| Evidence Dimension | Nitro group lability (reactivity toward hydrohalic acid displacement) |
|---|---|
| Target Compound Data | 1,3-Dimethyl-4-nitro derivative: N(3)-methyl present → sharp increase in nitro lability (qualitative observation; exact reaction rates or yields not quantified in the source abstract) |
| Comparator Or Baseline | Non-methylated parent (4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) and N(1)-monomethyl analog: baseline nitro stability; 5-nitro isomers: no reaction with HBr or HCl |
| Quantified Difference | Qualitatively described as a 'sharp increase' in lability; quantitative yield or rate data not publicly accessible from the available source; 5-nitro isomers show zero reactivity (0% conversion) under identical conditions |
| Conditions | Heating with hydrohalic acids (HBr or HCl); Chemistry of Heterocyclic Compounds, 1994, Vol. 30, pp. 923–927 |
Why This Matters
For procurement and synthetic planning, this compound is the preferred choice when a reactive 4-nitro handle is required for downstream halogen-exchange chemistry—a capability not offered by the non-methylated or mono-N(1)-methyl analogs.
- [1] Yutilov, Y.M. & Svertilova, I.A. Synthesis and properties of 4-haloimidazo[4,5-c]pyridin-2-ones. Chemistry of Heterocyclic Compounds 30, 923–927 (1994). View Source
